![molecular formula C8H11ClO B12820511 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol CAS No. 90003-08-0](/img/structure/B12820511.png)
3-Chlorobicyclo[3.2.1]oct-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorobicyclo[321]oct-3-en-2-ol is a bicyclic organic compound with the molecular formula C8H11ClO It is characterized by a chlorine atom attached to a bicyclo[321]octane framework, which includes a double bond and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol can be achieved through several synthetic routes. One common method involves the esterification of 3,4-dichlorobicyclo[3.2.1]-2-octylene under the action of a carboxylate, followed by hydrolysis in a strong alkali . Another route involves the reaction of 3,4-dichlorobicyclo[3.2.1]-2-octylene in a solvent under the action of an inorganic strong alkali-weak acid salt . These methods help reduce the generation of polymers and impurities, improving purification efficiency.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes mentioned above, with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated bicyclic compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 3-Chlorobicyclo[3.2.1]oct-3-en-2-one.
Reduction: 3-Chlorobicyclo[3.2.1]octane-2-ol.
Substitution: Various substituted bicyclo[3.2.1]oct-3-en-2-ol derivatives.
Aplicaciones Científicas De Investigación
3-Chlorobicyclo[3.2.1]oct-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with various biomolecules and catalysts.
Comparación Con Compuestos Similares
3-Chlorobicyclo[3.2.1]oct-3-en-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Chlorobicyclo[3.2.1]oct-2-ene: Lacks the hydroxyl group and has a different position for the double bond.
Uniqueness: 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on a bicyclic framework. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
Número CAS |
90003-08-0 |
|---|---|
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
3-chlorobicyclo[3.2.1]oct-3-en-2-ol |
InChI |
InChI=1S/C8H11ClO/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8,10H,1-3H2 |
Clave InChI |
MQWROLAKHNHMQB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C=C(C2O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


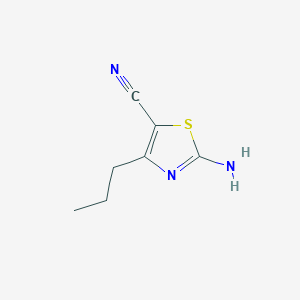
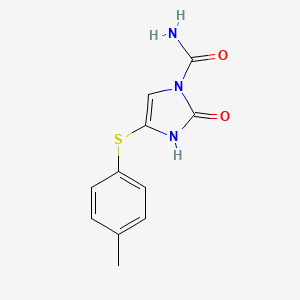
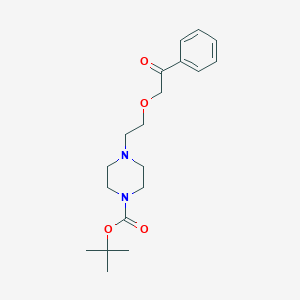
![Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12820457.png)
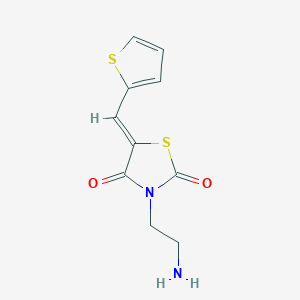

![N-Ethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12820474.png)
![methyl N-[(1R)-2-[(4S)-2-[17-[2-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B12820489.png)
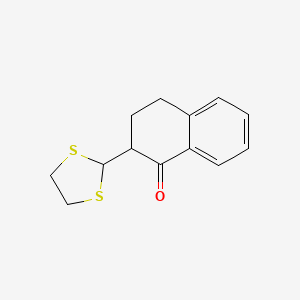

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
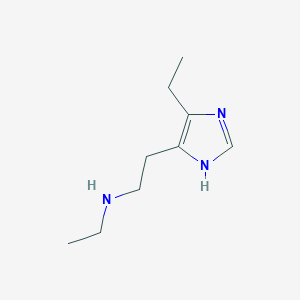
![(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12820524.png)

